![molecular formula C10H12O2 B096576 4-Methoxy-2,6-dimethylbenzaldehyde CAS No. 19447-00-8](/img/structure/B96576.png)
4-Methoxy-2,6-dimethylbenzaldehyde
Overview
Description
4-Methoxy-2,6-dimethylbenzaldehyde is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde involves a reaction with tert-butyl lithium in tetrahydrofuran and DMF (N,N-dimethyl-formamide) at temperatures ranging from -78 to 20℃ . The reaction mixture is stirred for 3 hours, then diluted with ether, washed with water, acidified with 1N HCl, and brine . The organic portion is dried, filtered, and evaporated to give the crude product .Molecular Structure Analysis
The InChI code for 4-Methoxy-2,6-dimethylbenzaldehyde is 1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
4-Methoxy-2,6-dimethylbenzaldehyde is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemical Synthesis
4-Methoxy-2,6-dimethylbenzaldehyde is used in chemical synthesis . It’s a key functional group in organic chemistry, and its use in the synthesis of natural products is noteworthy .
Production of Aromatic Aldehydes
This compound has been explored for a wide range of aromatic rings, including phenols, methoxy- and methylbenzenes, as an excellent way to produce aromatic aldehydes . The regioselectivity of this process is highly promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core .
Formylation of Electron-Rich Aromatic Rings
4-Methoxy-2,6-dimethylbenzaldehyde has been used in the formylation of electron-rich aromatic rings mediated by TiCl4 and dichloromethyl methyl ether . This process is an efficient method for the introduction of the aldehyde moiety into organic structures .
Pharmaceutical Applications
Aldehydes, like 4-Methoxy-2,6-dimethylbenzaldehyde, are widely used as active pharmaceutical ingredients . They can undergo further transformations to be converted into an extensive range of functional groups, such as hydroxyls, carboxylic acids, double bonds, and alkanes, among others .
Food and Cosmetics
Due to their high reactivity, aldehydes are commonly found in food and cosmetics . The synthesis and manipulation of this kind of compound is a continuous focus of research .
Life Science Research
Although specific details are not available, 4-Methoxy-2,6-dimethylbenzaldehyde is mentioned in the context of life science research solutions .
Safety and Hazards
Future Directions
While specific future directions for 4-Methoxy-2,6-dimethylbenzaldehyde are not available, research on similar benzaldehyde derivatives has led to the discovery of new compounds from marine fungi . This suggests potential future research directions in exploring the bioactive properties of such compounds .
properties
IUPAC Name |
4-methoxy-2,6-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFINNXSRPCWLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355703 | |
Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,6-dimethylbenzaldehyde | |
CAS RN |
19447-00-8 | |
Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Methoxy-2,6-dimethylbenzaldehyde in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid?
A1: 4-Methoxy-2,6-dimethylbenzaldehyde serves as a crucial starting material in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid. The process involves a two-step reaction:
- Flash Vacuum Pyrolysis: This product then undergoes flash vacuum pyrolysis to yield 7-methoxy-5-methyl-2-naphthol. This naphthol serves as the direct precursor to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid [].
Q2: Why is 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid of interest in pharmaceutical research?
A2: 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid is significant because it functions as an intercalating moiety in enediyne antibiotics and other antibiotic compounds []. This intercalating property enables these antibiotics to interact with DNA and potentially inhibit bacterial growth.
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